

CAS number for (13E)-Oxacyclohexadec-13-en-2-one and its properties

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Compound of Interest

Oxacyclohexadec-13-en-2-one,

(13E)
Cat. No.:

B12686195

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An In-depth Technical Guide to (13E)-Oxacyclohexadec-13-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone, a class of organic compounds characterized by a large ring containing an ester functional group. Macrocyclic lactones are of significant interest in various scientific fields due to their diverse biological activities and presence in numerous natural products.[1] This document provides a comprehensive technical overview of (13E)-Oxacyclohexadec-13-en-2-one, including its chemical identity, physicochemical properties, potential biological activities, and relevant experimental methodologies. The information is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of (13E)-Oxacyclohexadec-13-en-2-one are summarized below.

Table 1: Chemical Identification of (13E)-Oxacyclohexadec-13-en-2-one



Identifier	Value	
Chemical Name	(13E)-Oxacyclohexadec-13-en-2-one	
Synonyms	(E)-13-musk decenone, trans-13- oxacyclohexadec-13-en-2-one	
CAS Number	4941-78-0[2]	
Molecular Formula	C15H26O2[2]	
Molecular Weight	238.37 g/mol [2]	
SMILES	C1CCCCC(=O)OCCC/C=C/CCC1	

Table 2: Physicochemical Properties of (13E)-Oxacyclohexadec-13-en-2-one

Property	Value	Source
Appearance	Colorless to pale yellow clear liquid to solid	[1][2]
Odor	Musk-like	[2]
Boiling Point	383.00 to 384.00 °C @ 760.00 mm Hg	[1][2]
Flash Point	161.20 °C (322.00 °F) (TCC, est.)	[1][2]
Vapor Pressure	0.000004 mmHg @ 25.00 °C (est.)	[1][2]
Water Solubility	1.859 mg/L @ 25 °C (est.)	[2]
logP (o/w)	5.060 (est.)	[2]

Experimental Protocols Synthesis of Macrocyclic Lactones via Ring-Closing Metathesis (RCM)

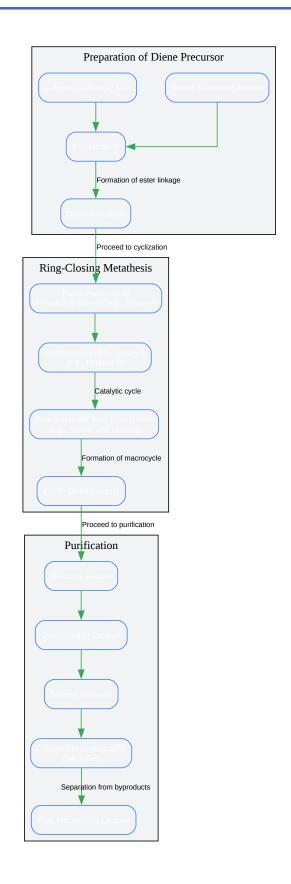






While a specific, detailed protocol for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one is not readily available in the public domain, a general and widely applicable method for the synthesis of macrocyclic lactones is through Ring-Closing Metathesis (RCM). This powerful reaction utilizes ruthenium-based catalysts to form large rings and is a cornerstone of modern organic synthesis. Below is a representative workflow.





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A representative workflow for the synthesis of macrocyclic lactones via Ring-Closing Metathesis (RCM).

Methodology:

- Preparation of the Diene Precursor: The synthesis commences with the esterification of an ω-hydroxyalkenoic acid with an alkene-containing alcohol. This reaction, typically carried out in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields a linear diene precursor. The choice of starting materials determines the final ring size and the position of the double bond.
- Ring-Closing Metathesis (RCM): The diene precursor is dissolved in an anhydrous,
 degassed solvent like toluene or dichloromethane. A ruthenium-based catalyst, such as
 Grubbs' first or second-generation catalyst, is then added under an inert atmosphere. The
 reaction mixture is typically heated to facilitate the intramolecular metathesis reaction, which
 results in the formation of the desired macrocyclic lactone and the release of a small volatile
 alkene (e.g., ethylene).
- Purification: Upon completion of the reaction, the catalyst is quenched, often by the addition
 of a reagent like ethyl vinyl ether. The solvent is removed under reduced pressure, and the
 crude product is purified by column chromatography on silica gel to yield the pure
 macrocyclic lactone.

Analytical Characterization

The identity and purity of (13E)-Oxacyclohexadec-13-en-2-one can be confirmed using standard analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the
 analysis of volatile and semi-volatile compounds. It provides information on the retention
 time of the compound, which is indicative of its identity, and its mass spectrum, which reveals
 its molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are
 powerful tools for the structural elucidation of organic molecules. They provide detailed
 information about the chemical environment of each proton and carbon atom, allowing for



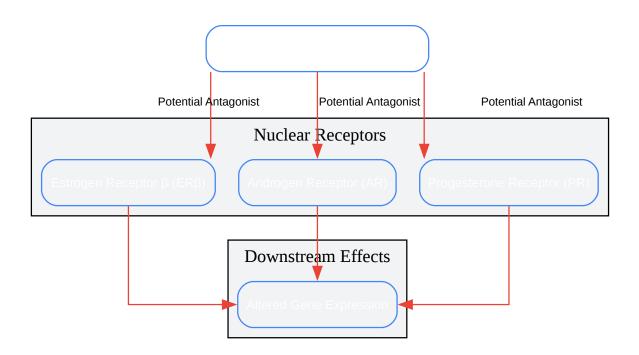
the unambiguous confirmation of the compound's structure, including the stereochemistry of the double bond.

Potential Biological Activities and Signaling Pathways

While (13E)-Oxacyclohexadec-13-en-2-one is primarily known as a fragrance ingredient, its structural class, macrocyclic lactones, is associated with a wide range of biological activities.[1] For drug development professionals, understanding the potential molecular targets and signaling pathways is of paramount importance.

Interaction with Nuclear Receptors

Some synthetic musks have been shown to interact with nuclear receptors, which are a family of ligand-activated transcription factors that regulate gene expression. Specifically, certain polycyclic musks have demonstrated antagonistic effects on the estrogen receptor β (ER β), the androgen receptor (AR), and the progesterone receptor (PR).[3] This suggests that macrocyclic lactones like (13E)-Oxacyclohexadec-13-en-2-one could potentially modulate the activity of these receptors.



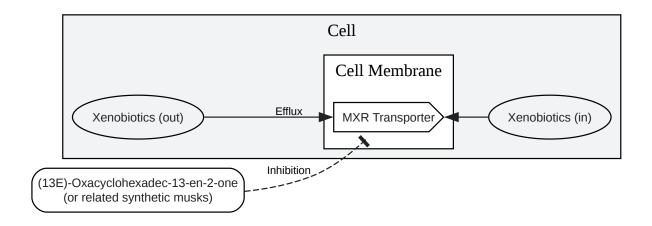
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Potential interaction of synthetic musks with nuclear receptors.

Inhibition of Multi-Xenobiotic Resistance (MXR) Transporters

Research has indicated that some synthetic musks can inhibit the function of multi-xenobiotic resistance (MXR) transporters.[4][5] These transporters are ATP-binding cassette (ABC) transporters that act as cellular efflux pumps, removing a wide range of foreign compounds (xenobiotics) from cells. Inhibition of these transporters can lead to an increased intracellular concentration of other substances, a phenomenon that is of interest in the context of overcoming multidrug resistance in cancer therapy.



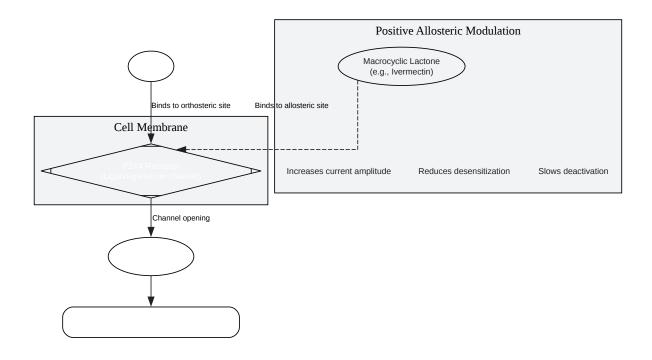
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Potential inhibition of MXR transporters by synthetic musks.

Modulation of Purinergic P2X4 Receptors

A significant finding for the drug development field is the demonstrated activity of the macrocyclic lactone ivermectin as a positive allosteric modulator of the P2X4 receptor.[3][6] P2X4 receptors are ATP-gated ion channels involved in various physiological processes, including immune responses and neuropathic pain. Ivermectin potentiates the receptor's response to ATP by increasing the current amplitude and slowing the deactivation of the channel.[3][4] This suggests that other macrocyclic lactones, such as (13E)-Oxacyclohexadec-13-en-2-one, could potentially exhibit similar modulatory effects on P2X receptors.





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Positive allosteric modulation of the P2X4 receptor by macrocyclic lactones.

Conclusion

(13E)-Oxacyclohexadec-13-en-2-one is a well-characterized macrocyclic lactone with established physicochemical properties. While its primary application has been in the fragrance industry, its structural class is associated with a range of significant biological activities that warrant further investigation from a drug development perspective. The potential for this and related molecules to interact with nuclear receptors, inhibit cellular efflux pumps, and modulate ion channels like the P2X4 receptor opens up intriguing possibilities for future research and therapeutic applications. The synthetic methodologies for accessing such macrocycles are well-established, providing a solid foundation for the generation of analogs for structure-activity



relationship studies. This technical guide serves as a starting point for researchers and scientists interested in exploring the broader potential of (13E)-Oxacyclohexadec-13-en-2-one and other macrocyclic lactones in the realm of drug discovery and development.

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